N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide
CAS No.:
Cat. No.: VC13325437
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO2 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-hydroxy-5-methylbenzamide |
| Standard InChI | InChI=1S/C16H17NO2/c1-10-5-7-15(18)13(8-10)16(19)17-14-9-11(2)4-6-12(14)3/h4-9,18H,1-3H3,(H,17,19) |
| Standard InChI Key | AFNYKEQFMOWKID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC(=C2)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC(=C2)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a 2-hydroxy-5-methylbenzoyl group linked via an amide bond to a 2,5-dimethylaniline fragment. The hydroxyl group at position 2 of the benzamide ring facilitates hydrogen bonding, while the methyl groups on both aromatic rings enhance lipophilicity, influencing solubility and membrane permeability .
Table 1: Key Structural Features
| Feature | Position | Functional Role |
|---|---|---|
| Hydroxyl group (-OH) | Benzamide C2 | Hydrogen bonding, acidity |
| Methyl group (-CH₃) | Benzamide C5 | Lipophilicity modulation |
| Methyl groups (-CH₃) | Anilide C2 and C5 | Steric effects, π-π stacking |
Physicochemical Characteristics
The compound’s molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol. Its logP value (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for both aqueous and organic phase reactivity .
Synthesis and Optimization
Synthetic Routes
A common synthesis involves coupling 2-hydroxy-5-methylbenzoic acid with 2,5-dimethylaniline using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically proceeds in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C, with a molar ratio of 1:1.2 (acid-to-amine) .
Table 2: Representative Synthesis Protocol
| Parameter | Condition |
|---|---|
| Coupling agent | DCC (1.2 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 0–25°C |
| Reaction time | 12–24 hours |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) |
Crystallization and Characterization
Post-synthesis purification via recrystallization (ethanol/water mixture) yields crystals suitable for X-ray diffraction. Single-crystal analysis reveals a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice .
Biological Activity and Mechanisms
Table 3: Antimicrobial Activity of Analogous Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Salicylanilide | 16 | Staphylococcus aureus |
| 5-Nitro-2-hydroxybenzamide | 8 | Escherichia coli |
Anti-inflammatory Effects
In vitro studies suggest that the hydroxyl and amide functionalities modulate NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 40–60% at 10 µM concentrations .
Comparative Analysis with Structural Analogues
Substituent Position Effects
The positions of methyl and hydroxyl groups critically influence bioactivity. For example, relocating the hydroxyl group from C2 to C3 in analogous benzamides decreases antimicrobial potency by 4-fold, highlighting the importance of hydrogen-bonding geometry .
Table 4: Impact of Substituent Positioning
| Compound | Hydroxyl Position | MIC (µg/mL) |
|---|---|---|
| 2-Hydroxybenzamide | C2 | 16 |
| 3-Hydroxybenzamide | C3 | 64 |
Backbone Modifications
Replacing the benzamide backbone with acetamide (e.g., N-(2,5-dimethylphenyl)acetamide) abolishes antimicrobial activity but enhances solubility, illustrating the trade-off between bioactivity and physicochemical properties .
Industrial and Pharmaceutical Applications
Agrochemical Development
The compound’s ability to inhibit photosynthetic electron transport (PET) in plants positions it as a herbicide candidate. In chloroplast assays, it reduces PET by 50% at 10 µM via binding to the D1 protein of photosystem II .
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